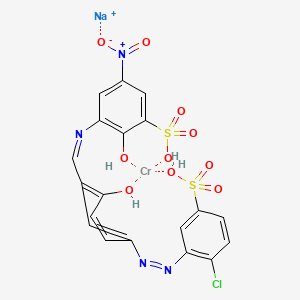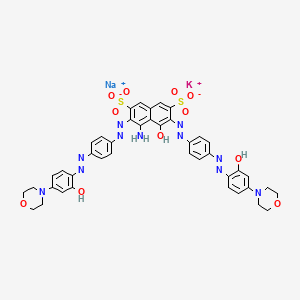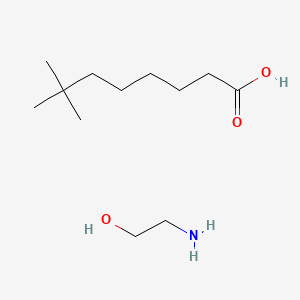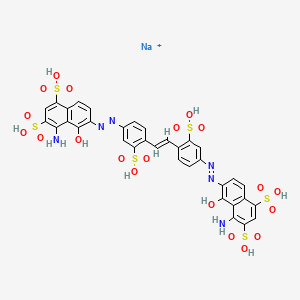
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is a derivative of benzoic acid, modified with dichlorophenoxy and nitro groups, and is often used in its potassium salt form for enhanced solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt typically involves several steps:
Chlorination: The addition of chlorine atoms to the phenoxy group.
Potassium Salt Formation: The final step involves converting the compound into its potassium salt form for better solubility.
Industrial Production Methods
Industrial production often employs large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichlorophenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential herbicide.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit plant growth.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of cellular processes. The nitro group plays a crucial role in its biological activity, often leading to the generation of reactive oxygen species that can damage cellular components. The dichlorophenoxy group enhances its ability to interact with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the nitro group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar phenoxy structure but different substituents.
Uniqueness
Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is unique due to the presence of both nitro and dichlorophenoxy groups, which confer distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it more effective in various applications compared to its analogs.
Propiedades
Número CAS |
53775-55-6 |
|---|---|
Fórmula molecular |
C13H6Cl2KNO5 |
Peso molecular |
366.19 g/mol |
Nombre IUPAC |
potassium;5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C13H7Cl2NO5.K/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18;/h1-6H,(H,17,18);/q;+1/p-1 |
Clave InChI |
BYEJYKXXMSURIM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-])[N+](=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)
![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)

